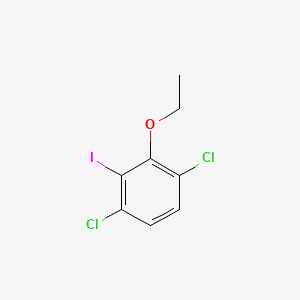

1,4-Dichloro-2-ethoxy-3-iodobenzene

Description

Significance of Polyhalogenated Aromatics as Strategic Building Blocks in Organic Chemistry

Polyhalogenated aromatic compounds, which possess multiple halogen substituents, are exceptionally valuable as strategic building blocks in organic synthesis. The true utility of these molecules lies in the differential reactivity of the various carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. This predictable hierarchy allows for selective, sequential functionalization of the aromatic ring. Chemists can target a specific halogen for reaction while leaving others intact for subsequent transformations, enabling the efficient and controlled construction of complex molecular architectures. rsc.orgresearchgate.net This step-wise approach is a cornerstone of modern synthetic strategy, minimizing the need for cumbersome protection-deprotection sequences and allowing for the convergent assembly of target molecules. researchgate.net

Historical Context and Evolution of Research on Dichloro- and Iodo-Substituted Benzene (B151609) Derivatives

The study of halogenated benzenes dates back to the early days of organic chemistry, with initial preparations often relying on direct electrophilic substitution reactions. ncert.nic.in Early methods for producing aryl chlorides and bromides involved treating arenes with the corresponding halogen in the presence of a Lewis acid catalyst. ncert.nic.in Iodination reactions proved more complex due to their reversible nature, necessitating the use of an oxidizing agent to drive the reaction to completion. ncert.nic.in

The advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, revolutionized the use of these compounds. nih.gov Dichloro- and iodo-substituted benzenes, once regarded simply as products of halogenation, were repurposed as versatile coupling partners. Research has increasingly focused on exploiting the reactivity differences between the C-Cl and C-I bonds. The higher reactivity of the C-I bond allows it to be selectively targeted in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, leaving the C-Cl bonds available for later modification. organic-chemistry.orgwikipedia.org This evolution has transformed these simple halogenated derivatives into sophisticated tools for synthetic chemists.

Overview of Ethoxy-Substituted Aromatic Compounds in Advanced Chemical Transformations

The ethoxy group (-OCH₂CH₃) is an electron-donating substituent that significantly influences the electronic properties of an aromatic ring. Its presence increases the electron density of the ring, thereby activating it towards electrophilic aromatic substitution. Furthermore, the ether linkage is a common structural motif found in numerous pharmacologically important molecules and natural products. union.edugoogle.com

In the context of advanced chemical transformations, ethoxy-substituted aryl halides are key substrates in the synthesis of aryl ethers. The formation of the aryl ether C-O bond is a critical transformation, historically achieved through methods like the Ullmann condensation, which typically involves high temperatures and stoichiometric copper. wikipedia.orgacs.org Modern advancements have led to the development of milder, more efficient palladium- and copper-catalyzed methods that tolerate a wider array of functional groups. google.comarkat-usa.orgorganic-chemistry.org These cross-coupling reactions allow for the precise formation of alkyl aryl ethers and diaryl ethers, which are integral to the synthesis of complex organic molecules. acs.orgnih.gov

Properties of 1,4-Dichloro-2-ethoxy-3-iodobenzene

The subject of this article is a polyhalogenated aryl ether with distinct physical and chemical properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2384349-30-6 |

| Molecular Formula | C₈H₇Cl₂IO |

| InChI Key | KULYAKOTEGILQP-UHFFFAOYSA-N |

| Physical Form | Liquid |

Table generated from data in search result sigmaaldrich.com.

Research Findings and Synthesis

Detailed research specifically documenting the synthesis and reactivity of this compound is limited in publicly accessible literature. However, its structure suggests clear pathways for its synthesis and predictable patterns of reactivity based on well-established principles of organic chemistry.

A logical synthetic approach would start from a precursor like 2,5-dichlorophenol (B122974). This starting material could undergo an etherification reaction, such as the Williamson ether synthesis or a copper-catalyzed Ullmann condensation, with an ethylating agent to form 1,4-dichloro-2-ethoxybenzene (B1621750). wikipedia.orggoogle.com A subsequent iodination step, likely using an electrophilic iodine source in the presence of an oxidizing agent to prevent the formation of HI, would introduce the iodine atom at the position ortho to the activating ethoxy group, yielding the final product. A patent for a related compound, 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, describes a similar initial step of reacting 2,5-dichlorophenol to obtain 1,4-dichloro-2-ethoxybenzene. google.com

The primary research interest in a molecule like this compound lies in its potential for site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in typical palladium-catalyzed systems. rsc.org Therefore, this compound could serve as a valuable intermediate where the iodine position is first functionalized via a Suzuki, Sonogashira, or similar cross-coupling reaction. The two chlorine atoms would remain untouched under these conditions, available for subsequent, more forcing reaction conditions to introduce additional diversity, leading to highly substituted, complex aromatic structures.

Structure

3D Structure

Properties

Molecular Formula |

C8H7Cl2IO |

|---|---|

Molecular Weight |

316.95 g/mol |

IUPAC Name |

1,4-dichloro-2-ethoxy-3-iodobenzene |

InChI |

InChI=1S/C8H7Cl2IO/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3 |

InChI Key |

KULYAKOTEGILQP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1I)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1,4 Dichloro 2 Ethoxy 3 Iodobenzene

Reactivity of Aryl Halides in Cross-Coupling Processes

Aryl halides are common substrates in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-halogen bond in these processes generally follows the order C-I > C-Br > C-Cl, a trend governed by the bond dissociation energies. For 1,4-dichloro-2-ethoxy-3-iodobenzene, this reactivity difference allows for selective transformations at the more labile carbon-iodine bond.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Given the higher reactivity of the C-I bond, this compound is expected to undergo selective Suzuki-Miyaura coupling at the iodine-bearing carbon. This allows for the introduction of a new aryl, vinyl, or alkyl group at this position while leaving the two chloro substituents intact for potential subsequent transformations.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2,5-Dichloro-1-ethoxy-3-phenylbenzene |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2,5-Dichloro-1-ethoxy-3-(4-methylphenyl)benzene |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 2-(2,5-Dichloro-3-ethoxyphenyl)thiophene |

This table is for illustrative purposes and shows expected outcomes based on general principles of Suzuki-Miyaura coupling.

The Stille coupling reaction provides another efficient method for creating carbon-carbon bonds by reacting an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Stille reactions are valued for their tolerance of a wide range of functional groups. libretexts.org

For this compound, the Stille coupling would also proceed selectively at the C-I bond. wikipedia.org This allows for the introduction of various organic fragments, including alkyl, vinyl, aryl, and alkynyl groups, depending on the organostannane reagent used. A significant drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org

Table 2: Illustrative Stille Coupling of this compound

| Entry | Organostannane | Catalyst | Additive | Solvent | Expected Product |

| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene | 1,4-Dichloro-2-ethoxy-3-vinylbenzene |

| 2 | Trimethyl(phenyl)tin | Pd₂(dba)₃ / P(o-tol)₃ | - | THF | 2,5-Dichloro-1-ethoxy-3-phenylbenzene |

| 3 | Tributyl(ethynyl)tin | PdCl₂(PPh₃)₂ | CuI | DMF | 1,4-Dichloro-2-ethynyl-3-ethoxybenzene |

This table is for illustrative purposes and shows expected outcomes based on general principles of Stille coupling.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, while the Sonogashira reaction couples them with terminal alkynes to generate aryl alkynes. conicet.gov.arresearchgate.net Both are palladium-catalyzed processes of great importance in organic synthesis. conicet.gov.ar The Sonogashira reaction typically also requires a copper(I) co-catalyst, although copper-free protocols have been developed. conicet.gov.ar

In reactions with this compound, the C-I bond is the preferred site of reaction for both Heck and Sonogashira couplings. This regioselectivity enables the synthesis of stilbene-like structures (from the Heck reaction) or substituted phenylacetylenes (from the Sonogashira reaction), with the chloro groups remaining for further functionalization.

Table 3: Illustrative Heck and Sonogashira Reactions

| Reaction | Unsaturated Partner | Catalyst System | Base | Solvent | Expected Product |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 1,4-Dichloro-2-ethoxy-3-((E)-styryl)benzene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1,4-Dichloro-2-ethoxy-3-(phenylethynyl)benzene |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | ((2,5-Dichloro-3-ethoxyphenyl)ethynyl)trimethylsilane |

This table is for illustrative purposes and shows expected outcomes based on general principles of these coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. lookchem.com This reaction has become a vital tool for synthesizing anilines and their derivatives. lookchem.com The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. semanticscholar.org

For a substrate like this compound, amination is expected to occur selectively at the C-I bond. This would allow for the synthesis of N-substituted 2,5-dichloro-3-ethoxyanilines. The reaction conditions can be tuned to couple with a wide variety of primary and secondary amines, as well as ammonia (B1221849) or ammonia surrogates. semanticscholar.org The use of specialized phosphine (B1218219) ligands is often necessary to facilitate the catalytic cycle, particularly the reductive elimination step.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloroiodobenzene Core

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. youtube.comyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

The reactivity of this compound in SNAr reactions is influenced by the electronic properties of its substituents.

Chlorine Atoms (-Cl): The chlorine atoms are electron-withdrawing through their inductive effect but electron-donating via resonance. Their net effect is deactivating for electrophilic substitution. In the context of SNAr, their inductive electron withdrawal provides some activation, but it is generally weak compared to groups like nitro (-NO₂).

Iodine Atom (-I): Similar to chlorine, iodine is a deactivating group. It is the best leaving group among the halogens in the context of SNAr reactions where the C-X bond is broken in the rate-determining step.

Due to the presence of the deactivating ethoxy group and the only weakly activating chloro groups, the aromatic ring of this compound is not highly activated for a classical addition-elimination SNAr mechanism. youtube.com For a substitution to occur via this pathway, very strong nucleophiles and harsh reaction conditions (high temperatures and pressures) would likely be required. Under such conditions, a competing elimination-addition mechanism, proceeding through a benzyne (B1209423) intermediate, might also become possible. youtube.com The relative position of the leaving group and the electron-withdrawing groups is critical; for SNAr, these groups must be ortho or para to each other to effectively stabilize the intermediate. youtube.com

Role of the Ethoxy Group in Activating or Directing SNAr

Nucleophilic Aromatic Substitution (SNAr) reactions involve the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. pressbooks.pubbyjus.com These groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. pressbooks.pubwikipedia.org

In the case of this compound, the benzene (B151609) ring is substituted with two chloro atoms, an iodo atom, and an ethoxy group. The halogens (chloro and iodo) are electron-withdrawing through induction but are considered weak activators for SNAr compared to groups like nitro (-NO2) or cyano (-CN). wikipedia.org The ethoxy group (-OEt) is, by contrast, a strong electron-donating group through resonance.

Therefore, the ethoxy group is expected to deactivate the ring towards SNAr. Its electron-donating nature would increase the electron density of the aromatic ring, repelling incoming nucleophiles and destabilizing the anionic intermediate required for the SNAr mechanism. For SNAr to be feasible on this molecule, a very strong nucleophile and harsh reaction conditions would likely be necessary. The substitution would preferentially occur at the positions activated by the electron-withdrawing halogen atoms, specifically ortho or para to them. pressbooks.publibretexts.org

Electrophilic Aromatic Substitution (EAS) and Halogenation Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.eduyoutube.com The substituents already present on the ring dictate the rate of reaction and the position of the new substituent.

In this compound, the key directing group is the ethoxy (-OEt) group. The ethoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orglibretexts.org Conversely, the chloro and iodo substituents are deactivating groups (due to their inductive electron withdrawal) but are also ortho, para-directors. libretexts.org

The single available hydrogen atom on the benzene ring is at position 5. This position is meta to the ethoxy group and ortho to the chlorine at C4. Given the powerful activating and directing nature of the ethoxy group, electrophilic substitution at the position meta to it would be highly disfavored. The deactivating nature of the three halogen substituents further reduces the ring's nucleophilicity, making it generally unreactive towards EAS. youtube.com

Competitive Halogenation of the Benzene Ring

Further halogenation of this compound via EAS is highly unlikely under standard conditions. The benzene ring is already heavily substituted and deactivated by three halogen atoms. youtube.com The sole remaining position for substitution is sterically hindered and electronically unfavorable, being meta to the strongly directing ethoxy group. Attempting to force halogenation would require extremely harsh conditions, which would likely lead to degradation of the molecule rather than controlled substitution.

Friedel-Crafts Alkylation and Acylation Studies

Friedel-Crafts reactions are a cornerstone of EAS for forming new carbon-carbon bonds. mt.comyoutube.com However, these reactions have significant limitations. A critical limitation is that they fail on strongly deactivated aromatic rings. youtube.comyoutube.com

The presence of three deactivating halogen groups on the this compound ring renders it unsuitable for Friedel-Crafts alkylation or acylation. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction would likely coordinate with the oxygen of the ethoxy group or the halogens, further deactivating the ring and preventing any reaction. youtube.com No published studies show successful Friedel-Crafts reactions on this specific substrate.

Functional Group Interconversions Involving Halogens and the Ethoxy Group

Selective Reduction of Halogens

The benzene ring of this compound bears both chloro and iodo substituents. Selective reduction, or dehalogenation, is plausible due to the difference in bond strengths between carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and more labile than the C-Cl bond.

Consequently, it is chemically feasible to selectively remove the iodo group while leaving the chloro groups intact. This could be achieved using various reductive methods, such as catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) or using metal-based reducing agents. The greater reactivity of the C-I bond would allow it to be cleaved under conditions mild enough not to affect the more robust C-Cl bonds.

Table 1: Carbon-Halogen Bond Enthalpies

| Bond | Average Bond Enthalpy (kJ/mol) |

|---|---|

| C-I | ~240 |

| C-Cl | ~339 |

Note: Values are approximate and can vary based on the specific molecular environment.

Derivatization of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is an ether linkage and can undergo specific chemical transformations. The most common reaction for an aryl ether is cleavage of the ether bond. This is typically accomplished under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

This reaction, known as O-dealkylation, would convert the ethoxy group into a hydroxyl group (-OH), transforming the starting material into 1,4-dichloro-3-iodophenol. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion on the ethyl group in an SN2 reaction.

Spectroscopic and Advanced Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, offering precise insights into the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

A ¹H NMR spectrum of 1,4-Dichloro-2-ethoxy-3-iodobenzene would be expected to reveal distinct signals corresponding to the aromatic protons and the protons of the ethoxy group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling patterns (spin-spin splitting) would provide information about adjacent, non-equivalent protons. However, no experimental ¹H NMR data for this specific compound has been reported in the available literature.

Similarly, a ¹³C NMR spectrum would be crucial for mapping the carbon framework of the molecule. Each unique carbon atom in the benzene (B151609) ring and the ethoxy group would produce a distinct signal. The chemical shifts of these signals would be indicative of their hybridization and the nature of their substituents. Regrettably, published ¹³C NMR data for this compound could not be located.

While not directly applicable to this compound itself, had the molecule contained other magnetically active nuclei like fluorine (¹⁹F), heteronuclear NMR would be a valuable tool for probing the environment of these specific atoms.

Advanced 2D NMR techniques are indispensable for unambiguously assembling the molecular structure.

Correlation Spectroscopy (COSY) would establish correlations between coupled protons, helping to trace the connectivity within the aromatic ring and the ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for piecing together the entire molecular puzzle, including the placement of the substituents on the benzene ring.

The absence of foundational 1D NMR data precludes any meaningful discussion or hypothetical analysis using these 2D techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, thereby providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this compound with a high degree of accuracy. This precise mass measurement would allow for the unambiguous determination of its elemental formula (C₈H₇Cl₂IO). No published HRMS data for this compound is currently available.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns upon ionization. In the case of this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a wealth of structural information.

The molecular ion peak (M⁺) would be readily identifiable, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (316.95 g/mol ). A key feature would be the isotopic pattern of the molecular ion, which would show characteristic contributions from the two chlorine atoms (³⁵Cl and ³⁷Cl) and the single iodine atom (¹²⁷I).

Loss of the ethoxy group: A prominent fragmentation pathway would be the cleavage of the ether bond. This could occur through the loss of an ethoxy radical (•OCH₂CH₃), leading to a fragment ion at m/z 271. Alternatively, the loss of an ethyl group (•CH₂CH₃) followed by the loss of a carbon monoxide molecule (CO) from the resulting phenoxy radical cation is also a common fragmentation for aromatic ethers.

Loss of halogen atoms: The sequential loss of the iodine and chlorine atoms would also be expected. The C-I bond is the weakest of the carbon-halogen bonds in the molecule and would likely cleave readily, resulting in a significant peak corresponding to the loss of an iodine radical (•I). This would be followed by the loss of chlorine radicals (•Cl).

Cleavage of the ethyl group: Fragmentation within the ethoxy side chain is also anticipated. A characteristic peak corresponding to the loss of an ethylene (B1197577) molecule (CH₂=CH₂) via a McLafferty-type rearrangement is highly probable for ethers, leading to a fragment with a hydroxy group.

Formation of benzylic cations: Cleavage of the C-O bond with charge retention on the ethyl group would lead to a small peak at m/z 29.

A hypothetical fragmentation table is presented below to illustrate these expected patterns.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Plausible Fragmentation Pathway |

| [C₈H₇Cl₂IO]⁺ | Molecular Ion | 317 (for ³⁵Cl) | - |

| [C₆H₃Cl₂I]⁺ | Dichloro-iodophenyl cation | 271 (for ³⁵Cl) | Loss of •OCH₂CH₃ |

| [C₈H₇Cl₂O]⁺ | Dichloro-ethoxyphenyl cation | 190 (for ³⁵Cl) | Loss of •I |

| [C₆H₃Cl₂O]⁺ | Dichloro-phenoxide radical cation | 162 (for ³⁵Cl) | Loss of •I and •CH₂CH₃ |

| [C₆H₃ClI]⁺ | Chloro-iodophenyl cation | 236 (for ³⁵Cl) | Loss of •Cl from [C₆H₃Cl₂I]⁺ |

| [C₂H₅]⁺ | Ethyl cation | 29 | Cleavage of the C-O bond with charge retention on the ethyl group |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides critical information about the functional groups present in a molecule. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak or silent in Raman, and vice versa.

Vibrational Analysis for Functional Group Identification

For this compound, the vibrational spectra would be complex due to the low symmetry of the molecule. However, several key functional groups would give rise to characteristic absorption bands, allowing for its identification. The primary functional groups to be identified are the aromatic ring, the C-Cl bonds, the C-I bond, and the aryl-alkyl ether linkage.

The aromatic ring would exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and a series of characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The substitution pattern on the benzene ring would influence the exact positions and intensities of these bands, as well as the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region.

The ethoxy group would be identified by the C-H stretching vibrations of the methyl and methylene (B1212753) groups in the 2980-2850 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkage are also key identifiers.

Characteristic Absorption Bands of Halogenated Ethers

The presence of heavy halogen atoms significantly influences the vibrational spectrum. The C-Cl and C-I stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers due to the mass of the halogen atoms.

While specific experimental IR and Raman data for this compound are not available, a table of expected characteristic absorption bands can be compiled based on known data for halogenated benzenes, iodo-compounds, and aromatic ethers. nist.govnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) | Comments |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Weak to medium intensity in IR. |

| Aliphatic C-H Stretch (ethoxy) | 2980-2850 | IR, Raman | Stronger in Raman than in IR. Asymmetric and symmetric stretches of CH₃ and CH₂. |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman | A series of bands of variable intensity, characteristic of the substituted benzene ring. |

| Asymmetric C-O-C Stretch (Ether) | 1275-1200 | IR | Strong intensity band, characteristic of aryl-alkyl ethers. |

| Symmetric C-O-C Stretch (Ether) | 1075-1020 | Raman | Often weaker in IR but stronger in Raman. |

| C-Cl Stretch | 800-600 | IR, Raman | The exact position depends on the substitution pattern. Can be strong in both IR and Raman. |

| C-I Stretch | 600-500 | IR, Raman | Expected at a lower frequency than C-Cl due to the higher mass of iodine. |

| Aromatic C-H Out-of-Plane Bending | 900-675 | IR | The pattern of these strong bands is diagnostic of the substitution pattern on the benzene ring. For a 1,2,3,4-tetrasubstituted benzene, specific patterns are expected. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of the atoms in this compound, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

This analytical method is only applicable if the compound can be obtained in a crystalline form of suitable quality. Given that many substituted benzenes are crystalline solids at room temperature, it is plausible that this compound could be crystallized.

Should a single crystal be successfully grown, X-ray diffraction analysis would reveal:

The planar geometry of the benzene ring.

The precise bond lengths of the C-Cl, C-I, and C-O bonds. These values would provide insight into the electronic effects of the various substituents on the aromatic ring.

The bond angles within the benzene ring and of the substituents, which would indicate any steric strain.

The conformation of the ethoxy group relative to the plane of the benzene ring.

The nature of any intermolecular interactions, such as halogen bonding (I•••O, Cl•••O) or π-π stacking, which govern the packing of the molecules in the crystal lattice.

While no crystal structure for this compound has been reported in the crystallographic databases, the study of related halogenated ethers has demonstrated the utility of this technique in understanding the structural nuances of such molecules.

Theoretical and Computational Chemistry Studies on 1,4 Dichloro 2 Ethoxy 3 Iodobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the properties of molecules.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules. For a molecule like 1,4-dichloro-2-ethoxy-3-iodobenzene, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry and calculate various electronic properties. These properties would include total energy, dipole moment, and the distribution of atomic charges. Such studies on analogous aromatic compounds have demonstrated the reliability of DFT in predicting these fundamental characteristics. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. An MEP analysis of this compound would reveal regions of negative potential, likely concentrated around the electronegative chlorine, oxygen, and iodine atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the spatial distribution of the HOMO and LUMO would indicate the primary sites for electron donation and acceptance, respectively, offering predictions for its behavior in various chemical reactions.

Computational Spectroscopic Property Prediction and Validation

Computational methods are frequently used to simulate spectra, which can then be compared with experimental data to confirm molecular structures and assignments of spectral features.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. liverpool.ac.uk Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, one could predict the ¹H and ¹³C NMR chemical shifts for this compound. sigmaaldrich.com These calculated shifts, when compared to experimental spectra, would aid in the definitive assignment of each proton and carbon atom in the molecule.

Computational simulations of infrared (IR) and Raman spectra are crucial for understanding the vibrational modes of a molecule. researchgate.net By performing a frequency calculation using DFT, a theoretical vibrational spectrum for this compound could be generated. The calculated frequencies and their corresponding vibrational modes (e.g., C-H stretching, C-C ring vibrations, C-Cl, C-I, and C-O-C stretches) would be compared with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra to validate the computed structure and provide a detailed assignment of the observed spectral bands.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical and computational chemistry provide powerful tools to investigate the step-by-step process of chemical reactions. By modeling the reaction at a molecular level, chemists can predict the most likely pathway, identify high-energy transition states, and understand the factors that control the reaction's outcome.

Energetic Profiles of Key Synthetic Transformations

The synthesis of a molecule like this compound would likely involve several key transformations, such as halogenation (iodination and chlorination) and etherification. Computational chemists can model these reactions to create an energetic profile, often referred to as a reaction coordinate diagram. This profile maps the potential energy of the system as it progresses from reactants to products.

For instance, in a hypothetical iodination reaction on a dichlorobenzene precursor, density functional theory (DFT) calculations could be used to determine the energies of the starting materials, any intermediate structures (like a sigma complex or iodonium (B1229267) ion), the transition state, and the final product. The difference in energy between the reactants and the highest energy transition state would give the activation energy, a crucial factor in determining the reaction rate. While no specific data exists for this compound, studies on the iodination of other aromatic compounds have elucidated various possible mechanisms, including those involving molecular iodine with an oxidizing agent or the use of more reactive iodine sources. mdpi.com

A hypothetical energetic profile would be represented in a data table similar to the one below, detailing the relative energies of each species in the reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., 1,4-dichloro-2-ethoxybenzene (B1621750) + I2) | 0.0 |

| Intermediate | A transient species formed during the reaction | Data not available |

| Transition State | The highest energy point on the reaction pathway | Data not available |

| Products | This compound | Data not available |

Understanding Regioselectivity and Stereoselectivity (if applicable)

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the synthesis of this compound, the placement of the iodine atom at the C3 position is a question of regioselectivity. The existing chloro and ethoxy groups on the benzene (B151609) ring direct incoming electrophiles to specific positions. The ethoxy group is an activating, ortho-, para-director, while the chloro groups are deactivating, ortho-, para-directors. Computational models can predict the most favorable position for iodination by calculating the activation energies for attack at each possible site on the ring. The pathway with the lowest activation energy would correspond to the major product observed experimentally.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is not directly applicable to the final aromatic product of this compound as it is achiral. However, if any of the synthetic intermediates possessed chiral centers, computational studies could be used to predict which stereoisomer would be preferentially formed.

Conformational Analysis of the Ethoxy Group and Halogen-Halogen Interactions

Even in a seemingly simple molecule, the spatial arrangement of atoms can have a significant impact on its properties and reactivity. Conformational analysis explores the different three-dimensional arrangements (conformers) of a molecule and their relative energies.

For this compound, two key areas of conformational interest would be the orientation of the ethoxy group and the potential for interactions between the bulky halogen atoms.

Conformational Analysis of the Ethoxy Group

The ethoxy group (-OCH2CH3) is not fixed in space and can rotate around the C-O and C-C bonds. Different rotational positions result in different conformers with varying energies. For example, studies on the related molecule ethoxybenzene have shown that the most stable conformation is typically one where the ethyl group is planar with the benzene ring. researchgate.net

For this compound, the presence of adjacent bulky chlorine and iodine atoms would likely create significant steric hindrance, influencing the preferred conformation of the ethoxy group. A computational study would involve systematically rotating the dihedral angles of the ethoxy group and calculating the energy at each point to identify the lowest energy (most stable) conformers.

A table summarizing such hypothetical findings might look like this:

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| A | 0° (syn-planar) | Data not available |

| B | 90° (perpendicular) | Data not available |

| C | 180° (anti-planar) | Data not available |

Halogen-Halogen Interactions

The close proximity of two chlorine atoms and an iodine atom on the benzene ring could lead to intramolecular halogen-halogen interactions. These can be either repulsive, due to the overlap of electron clouds, or surprisingly attractive, through a phenomenon known as halogen bonding. nih.gov Halogen bonding is a noncovalent interaction where a region of positive electrostatic potential on one halogen atom (the "σ-hole") interacts with a region of negative potential on another atom. nih.gov

Applications of 1,4 Dichloro 2 Ethoxy 3 Iodobenzene As a Synthetic Precursor in Advanced Chemical Research

Building Block for Complex Polycyclic and Heterocyclic Aromatic Systems

The iodo group in 1,4-dichloro-2-ethoxy-3-iodobenzene is a key handle for the construction of complex aromatic systems through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions would allow for the introduction of aryl, alkynyl, and vinyl groups, respectively, at the 3-position. The resulting biaryl or extended aromatic structures could serve as cores for larger polycyclic aromatic hydrocarbons (PAHs). Furthermore, subsequent manipulation of the chloro and ethoxy groups could lead to the formation of diverse heterocyclic systems. For instance, nucleophilic aromatic substitution of the chlorine atoms or ether cleavage followed by cyclization could yield a variety of fused heterocyclic compounds.

Intermediate in the Synthesis of Functional Organic Molecules

The differential reactivity of the halogen substituents—with the C-I bond being more reactive in many catalytic cycles than the C-Cl bonds—makes this compound an attractive intermediate for the regioselective synthesis of polysubstituted aromatic compounds. This allows for a stepwise introduction of different functionalities. For example, a Sonogashira coupling at the iodo position, followed by a Suzuki coupling at one of the chloro positions under more forcing conditions, could lead to a precisely substituted benzene (B151609) ring. These highly functionalized molecules are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Precursor in the Development of Targeted Chemical Probes and Ligands (Focus on chemical synthesis, not biological testing)

The ability to selectively introduce various functionalities onto the this compound scaffold makes it a promising starting material for the synthesis of targeted chemical probes and ligands. The ethoxy group can be a site for modification or can influence the electronic properties of the molecule. The halogen atoms provide anchor points for the attachment of fluorophores, affinity tags, or chelating moieties through established synthetic methodologies. The synthesis would focus on the chemical transformations to append these groups, rather than their biological evaluation.

Integration into Advanced Materials Science Research

The structural motifs accessible from this compound are relevant to the development of advanced materials.

Precursors for Specialty Polymers and Copolymers

Through difunctionalization, for instance by converting the chloro groups to other reactive functionalities like boronic esters or amines, this compound could be transformed into a monomer for polymerization reactions. The resulting polymers would feature a regularly substituted aromatic unit, which could impart specific thermal, mechanical, or electronic properties. The ethoxy group could enhance solubility and processability of the final polymer.

Components in Optoelectronic Materials

The core structure of this compound can be elaborated into conjugated molecules and polymers suitable for optoelectronic applications. For example, extension of the aromatic system through cross-coupling reactions could lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The chlorine and ethoxy substituents would play a crucial role in tuning the electronic properties and solid-state packing of these materials.

Design and Synthesis of Next-Generation Reagents and Catalysts (Excluding those with explicitly prohibited applications)

The this compound framework could be a foundation for the synthesis of novel ligands for catalysis. By introducing coordinating groups, such as phosphines or nitrogen-based heterocycles, via substitution of the halogen atoms, new ligands with unique steric and electronic properties could be developed. These ligands could then be complexed with transition metals to form catalysts for a variety of organic transformations. The specific substitution pattern of the starting material would allow for fine-tuning of the catalyst's activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.